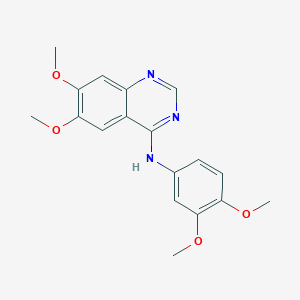

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-22-14-6-5-11(7-15(14)23-2)21-18-12-8-16(24-3)17(25-4)9-13(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHZXKUIBPNVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427574 | |

| Record name | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202475-65-8 | |

| Record name | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine: A Multi-Targeted Tyrosine Kinase Inhibitor for Oncological Research

Foreword: Unraveling the Complexity of a Promising Quinazoline Scaffold

The quinazoline ring system represents a cornerstone in the development of targeted cancer therapies. Its rigid, bicyclic structure provides an ideal scaffold for competitive inhibition at the ATP-binding site of various protein kinases, which are often dysregulated in cancer. This guide focuses on a specific, yet illustrative, member of this class: N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine. While direct, comprehensive data for this exact molecule is emergent, by examining its structural congeners and the well-established pharmacology of the 4-anilinoquinazoline family, we can construct a robust and predictive model of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing not just a summary of effects, but a causal narrative grounded in the principles of kinase inhibition, cellular signaling, and rigorous experimental validation.

Section 1: The Molecular Blueprint - A Kinase Inhibitor by Design

The core hypothesis for the mechanism of action of this compound is its function as a tyrosine kinase inhibitor (TKI). This is predicated on its chemical structure:

-

The Quinazoline Core: This bicyclic system is a known "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

-

The 4-Anilino Moiety: The N-(3,4-dimethoxyphenyl) group at the 4-position extends into a hydrophobic pocket of the kinase active site, contributing to both potency and selectivity. Substitutions on this ring are pivotal in determining the specific kinases targeted.

Based on extensive research into this chemical class, the primary targets are likely members of the receptor tyrosine kinase (RTK) family, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] The combined inhibition of these two pathways represents a powerful strategy in oncology, simultaneously targeting tumor cell proliferation and the blood supply that sustains it.[2]

Predicted Kinase Inhibitory Profile

While specific IC50 values for this compound are not yet broadly published in top-tier oncology journals, data from closely related analogs provide a strong predictive framework for its potency.

| Compound Class | Target Kinase | Reported IC50 Range | Reference |

| 4-Anilinoquinazolines | EGFR | 0.05 nM - 20 nM | [1][4] |

| 6,7-dimethoxy-4-anilinoquinazolines | VEGFR-2 | 16 nM - 560 nM | [2][5] |

| 4-Anilinoquinazoline Derivatives | EGFR / VEGFR-2 Dual | EGFR: 130 nM, VEGFR-2: 560 nM | [2] |

These data strongly suggest that this compound likely exhibits potent, sub-micromolar inhibitory activity against both EGFR and VEGFR-2.

Section 2: Dual-Pronged Attack on Tumor Proliferation and Angiogenesis

The therapeutic rationale for a dual EGFR/VEGFR-2 inhibitor is compelling. By disrupting these two key signaling axes, this compound is predicted to exert a multi-faceted anti-tumor effect.

Inhibition of the EGFR Signaling Pathway

Overexpression and mutation of EGFR are hallmarks of many solid tumors, leading to uncontrolled cell growth and survival. By competitively blocking ATP binding, this compound is expected to prevent EGFR autophosphorylation, thereby shutting down its downstream signaling cascades.

Signaling Pathway Diagram: EGFR Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade.

Section 3: Cellular Consequences - From Signal to Cell Fate

The blockade of EGFR and VEGFR-2 signaling pathways culminates in distinct and measurable anti-cancer effects at the cellular level. The primary outcomes are a halt in cellular proliferation and the induction of programmed cell death (apoptosis).

Antiproliferative Activity and Cell Cycle Arrest

By inhibiting mitogenic signaling, this compound is predicted to induce cytostatic effects. Studies on close analogs demonstrate a consistent pattern of cell cycle arrest, often at the G2/M phase. This prevents cancer cells from proceeding through mitosis, thereby halting their proliferation.

Predicted Cytotoxicity Profile:

| Cell Line | Cancer Type | Predicted IC50 Range (µM) | Reference (for similar compounds) |

| HCT116 | Colon Cancer | 0.7 - 8.5 | [6] |

| HT-29 | Colon Cancer | 5.3 - 5.8 | [2] |

| MCF-7 | Breast Cancer | 2.8 - 4.4 | [2][7] |

| A549 | Non-Small Cell Lung Cancer | 2.3 - 7.9 | [7][8] |

| U373/U87 | Glioblastoma | ~1.0 - 10.0 (nanomolar with EGF conjugation) | [9] |

Induction of Apoptosis

Beyond simply stopping proliferation, effective anticancer agents should actively eliminate malignant cells. Inhibition of survival signals, particularly those downstream of EGFR and Akt, leads to the activation of the intrinsic apoptotic pathway. This is characterized by the activation of initiator caspases (like caspase-9) and executioner caspases (caspase-3 and -7), culminating in cell death.

Section 4: Experimental Validation - A Guide to Mechanistic Studies

To rigorously validate the proposed mechanism of action, a series of well-defined in vitro and in vivo experiments are required. The following protocols serve as a guide for researchers investigating this compound or similar kinase inhibitors.

Experimental Workflow Diagram

Sources

- 1. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of 3-(1-benzylpiperidin-4-yl)-1-(2-methoxyphenyl)urea (CHEMBL100714): A Putative Acetylcholinesterase Inhibitor

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

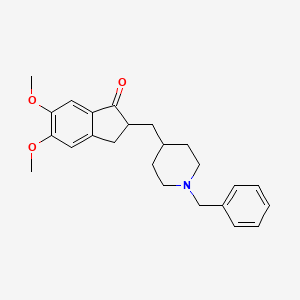

This technical guide provides a comprehensive framework for the in vitro characterization of the compound 3-(1-benzylpiperidin-4-yl)-1-(2-methoxyphenyl)urea, referred to herein by its putative ChEMBL identifier, CHEMBL100714. Based on structural similarities to the well-established acetylcholinesterase (AChE) inhibitor Donepezil, this guide outlines a scientifically rigorous, self-validating workflow to confirm its biological target, quantify its potency, and elucidate its mechanism of action. This document is intended to serve as a practical resource for researchers in neuroscience, pharmacology, and drug discovery, offering detailed experimental protocols, the rationale behind methodological choices, and guidance on data analysis and interpretation.

Introduction: Unveiling the Potential of CHEMBL100714

The compound 3-(1-benzylpiperidin-4-yl)-1-(2-methoxyphenyl)urea shares significant structural motifs with Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease. Donepezil functions by reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh, thereby ameliorating the cholinergic deficit associated with Alzheimer's disease.

Given its structural analogy to Donepezil, it is hypothesized that CHEMBL100714 is also an acetylcholinesterase inhibitor. This guide provides the necessary protocols to test this hypothesis and to comprehensively characterize its in vitro pharmacological profile.

The Cholinergic Hypothesis and the Role of Acetylcholinesterase

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in cholinergic neurotransmission contributes significantly to the cognitive decline observed in patients. Acetylcholinesterase (AChE) is a key enzyme in the cholinergic signaling pathway, responsible for the rapid degradation of acetylcholine at the synapse.[1] Inhibition of AChE is a clinically validated therapeutic strategy to enhance cholinergic neurotransmission and provide symptomatic relief.[1]

Physicochemical Characterization of CHEMBL100714

A thorough understanding of the physicochemical properties of a compound is fundamental for its in vitro characterization. These properties influence its solubility, stability, and handling in experimental assays.

Predicted Physicochemical Properties

In the absence of experimentally determined data, computational tools can provide valuable predictions for the physicochemical properties of 3-(1-benzylpiperidin-4-yl)-1-(2-methoxyphenyl)urea.

| Property | Predicted Value | Source |

| Molecular Weight | 367.48 g/mol | PubChem |

| XLogP3 | 4.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Polar Surface Area | 52.4 Ų | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Note: These values are computationally predicted and should be experimentally verified where possible.

Preparation of Stock Solutions

The solubility of a compound is a critical parameter for in vitro assays. Based on its predicted lipophilicity (XLogP3 = 4.1), CHEMBL100714 is expected to have low aqueous solubility. Therefore, a high-concentration stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

Protocol for Stock Solution Preparation:

-

Accurately weigh a precise amount of CHEMBL100714 powder.

-

Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

-

Ensure complete dissolution by vortexing and gentle warming if necessary.

-

Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

-

For aqueous-based assays, the final concentration of DMSO should be kept below 1% (v/v) to avoid solvent-induced artifacts.

Enzymatic Characterization: The Ellman's Assay

The primary method for determining the acetylcholinesterase inhibitory activity of a compound is the spectrophotometric method developed by Ellman and colleagues.[2]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method that measures the activity of acetylcholinesterase.[2] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.

Detailed Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

CHEMBL100714 stock solution (10 mM in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Prepare a working solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a working solution of ATCh (10 mM) in deionized water. Prepare this solution fresh daily.

-

Prepare a serial dilution of CHEMBL100714 from the 10 mM stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration is constant across all wells.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL phosphate buffer.

-

Control (100% activity): 25 µL phosphate buffer (with DMSO), 25 µL AChE solution, 50 µL DTNB solution.

-

Inhibitor wells: 25 µL of each CHEMBL100714 dilution, 25 µL AChE solution, 50 µL DTNB solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the ATCh solution to all wells except the blank to initiate the reaction. The final volume in each well will be 200 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis for IC50 Determination

-

For each concentration of CHEMBL100714, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinetic Characterization: Elucidating the Mechanism of Inhibition

To understand how CHEMBL100714 interacts with acetylcholinesterase, it is essential to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by performing enzyme kinetic studies at varying substrate and inhibitor concentrations.

Lineweaver-Burk Plot Analysis

The Lineweaver-Burk plot, or double reciprocal plot, is a graphical representation of enzyme kinetics that is useful for distinguishing between different types of reversible inhibition.[3][4] It is a plot of the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

Procedure:

-

Perform the Ellman's assay as described above, but with varying concentrations of the substrate (ATCh) in the absence and presence of fixed concentrations of CHEMBL100714.

-

For each inhibitor concentration, generate a Lineweaver-Burk plot.

Interpretation of Lineweaver-Burk Plots:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[3]

-

Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[3]

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and Km are reduced).

-

Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.[5] It is a more fundamental measure of inhibitor potency than the IC50 value because it is independent of the substrate concentration.[6][7] The Ki can be determined from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:[6][8]

Ki = IC50 / (1 + ([S] / Km))

Where:

-

[S] is the substrate concentration used in the IC50 determination.

-

Km is the Michaelis constant for the substrate, which can be determined from the Lineweaver-Burk plot of the uninhibited enzyme.

Visualizing the Workflow and Concepts

Experimental Workflow for In Vitro Characterization

Caption: Overall workflow for the in vitro characterization of CHEMBL100714.

Acetylcholinesterase Signaling Pathway

Caption: The role of Acetylcholinesterase in the synaptic cleft and the point of inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of 3-(1-benzylpiperidin-4-yl)-1-(2-methoxyphenyl)urea (CHEMBL100714) as a putative acetylcholinesterase inhibitor. Successful execution of these protocols will enable the determination of its inhibitory potency (IC50 and Ki) and its mechanism of action.

Further characterization could involve assessing its selectivity against other cholinesterases, such as butyrylcholinesterase (BChE), and evaluating its effects in cell-based models of cholinergic neurotransmission. Ultimately, a comprehensive in vitro profile is a prerequisite for advancing promising compounds into more complex biological systems and preclinical models of neurodegenerative diseases.

References

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

-

Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. [Link]

-

Microbe Notes. (2022). Lineweaver–Burk Plot. [Link]

-

Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

- Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658–666.

-

AK Lectures. Lineweaver-Burk Plot and Reversible Inhibition. [Link]

-

Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. [Link]

-

Scribd. Ellman Esterase Assay Protocol. [Link]

-

YouTube. (2022). Determining α (alpha) and Ki from Lineweaver-Burk Plots. [Link]

-

Scribd. Ellmans Protocol Colorimetric Determination of Cholinesterase Activities. [Link]

-

PubMed. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. [Link]

-

ChEMBL. Target: Acetylcholinesterase (CHEMBL4078). [Link]

-

Wisdomlib. (2025). Acetylcholine signaling: Significance and symbolism. [Link]

Sources

- 1. kaggle.com [kaggle.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Khan Academy [khanacademy.org]

- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 7. m.youtube.com [m.youtube.com]

- 8. calculator.academy [calculator.academy]

"pharmacokinetic profile of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine"

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profile of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (PD153035)

Executive Summary

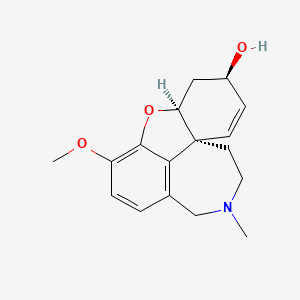

This compound, widely known in scientific literature as PD153035, is a potent, specific, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase with a high affinity at the picomolar level (Ki ≈ 5.2 pM)[1][2]. Its utility as a pharmacological tool in cancer research and as a radiolabeled probe in positron emission tomography (PET) imaging is well-documented[1][2]. This guide provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) profile of PD153035. We synthesize available data on its absorption, distribution, metabolism, and excretion (ADME), and provide field-proven, standardized protocols for its characterization. The central finding is that PD153035 is characterized by rapid and extensive metabolism, which is a critical factor influencing its systemic exposure and distribution to target tissues. This document is designed to equip researchers and drug developers with the foundational knowledge and methodologies required to effectively utilize and evaluate this compound in a preclinical setting.

Introduction: The "Why" Behind the PK Profile

The therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its pharmacokinetic properties. For PD153035, a compound that targets the intracellular ATP-binding site of EGFR, understanding its ADME profile is paramount for several reasons:

-

Target Engagement: The concentration of the unbound drug at the tumor site must be sufficient to inhibit EGFR phosphorylation.

-

Dosing Regimen Design: The rates of absorption and elimination (clearance) dictate the dosing frequency required to maintain therapeutic concentrations.

-

Safety & Toxicity: Off-target effects and toxicity are often related to peak concentrations (Cmax) and overall drug exposure (AUC).

-

Translational Potential: Data from preclinical species, primarily rodents, provide the basis for predicting human pharmacokinetics and establishing a first-in-human dose[1].

PD153035's journey through the body is marked by a rapid clearance mechanism, making its characterization a compelling case study in preclinical drug metabolism.

Bioanalytical Methodology: Quantifying PD153035 in Biological Matrices

A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study. For a small molecule like PD153035, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in plasma, tissue homogenates, and other biological fluids due to its high sensitivity and specificity[3][4].

Rationale for Method Selection

LC-MS/MS is chosen over other methods (like HPLC-UV) because:

-

Sensitivity: It can detect concentrations down to the picogram or low nanogram per milliliter level, which is essential for capturing the full PK profile, especially the terminal elimination phase.

-

Specificity: It uses a combination of chromatographic retention time and two specific mass transitions (a parent ion and a product ion) to definitively identify and quantify the analyte, minimizing interference from endogenous matrix components and metabolites[4].

-

Throughput: Modern UPLC (Ultra-Performance Liquid Chromatography) systems allow for rapid analysis times (under 5 minutes per sample), which is critical for analyzing large sample sets from a typical PK study[5].

Standard Protocol: LC-MS/MS Quantification of PD153035 in Rat Plasma

Objective: To accurately quantify PD153035 concentrations in rat plasma samples.

1. Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.

- To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound like another quinazoline derivative).

- Vortex vigorously for 1 minute to precipitate plasma proteins.

- Centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated protein.

- Carefully transfer the supernatant to a clean 96-well plate for injection.

2. Chromatographic Conditions (UPLC):

- Column: A reverse-phase C18 column with a sub-2µm particle size (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.5 mL/min.

- Gradient: A typical gradient would start at ~5-10% B, ramp up to 95% B to elute the compound, hold for a brief period, and then return to initial conditions for re-equilibration.

- Injection Volume: 5 µL.

- Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole):

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Monitoring Mode: Multiple Reaction Monitoring (MRM).

- MRM Transition for PD153035: To be determined by direct infusion of a standard solution. For example, m/z 355.2 → [Fragment Ion]. (Note: The exact mass of the protonated molecule for C18H19N3O4 is ~354.14 Da, so the transition would be from its protonated form).

- Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, recovery, and matrix effects.

Absorption

While specific oral bioavailability data for PD153035 is not publicly available, its chemical class—quinazoline-based tyrosine kinase inhibitors—often includes orally administered drugs[6][7]. Studies on other quinazoline derivatives have demonstrated good oral bioavailability in preclinical models[8]. However, the extensive first-pass metabolism observed for PD153035 strongly suggests that its oral bioavailability could be low and variable[1][6][9].

Distribution: Where Does the Drug Go?

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues. Key parameters include the volume of distribution (Vd) and plasma protein binding (PPB).

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target and be cleared[5]. While a specific PPB value for PD153035 has not been published, EGFR tyrosine kinase inhibitors as a class exhibit moderate to high plasma protein binding, often exceeding 90%[7]. It is highly probable that PD153035 follows this trend, binding extensively to plasma proteins like albumin.

Tissue Distribution

Studies in nude mice with A431 tumor xenografts provide significant insight into PD153035 distribution. Following a single 80 mg/kg intraperitoneal dose, the compound demonstrated rapid and significant penetration into tumor tissue[10].

| Parameter | Plasma | Tumor | Time |

| Peak Concentration (Cmax) | ~50 µM | ~22 µM | 15 minutes |

| Concentration at 3 hours | <1 µM | >1 µM | 3 hours |

| Concentration at 12 hours | Not Reported | Maintained µM levels | 12 hours |

| Table 1: Concentration of PD153035 in Plasma and A431 Tumors in Mice. Data synthesized from published findings[10]. |

This data reveals a critical characteristic: despite rapidly falling plasma levels, PD153035 is retained in the tumor tissue for an extended period, which is a desirable feature for an anticancer agent[10]. PET imaging studies using [11C]PD153035 further confirm rapid distribution to and elimination from organs like the liver and kidneys[1][2].

Metabolism: The Core of PD153035's Profile

The most defining feature of PD153035's pharmacokinetic profile is its rapid and extensive metabolism. In vivo studies in rats show that only minutes after intravenous injection, the levels of the intact parent drug in plasma are very low[1][2][9].

Metabolic Pathways & Key Enzymes

The primary metabolic transformations occur in the liver and are mediated by Cytochrome P450 (CYP) enzymes.

-

Major Pathways: The two main identified metabolic routes are N-oxide formation and O-demethylation at the 7-position of the quinazoline ring[1][2][9].

-

Involved Enzymes: Inhibition studies have confirmed the involvement of CYP2D and CYP3A subfamilies in these metabolic processes[1][2][9].

Treating rats with inhibitors of these enzymes, such as quinidine (CYP2D) and ketoconazole (CYP3A), resulted in increased plasma concentrations of the parent [11C]PD153035, confirming the role of these enzymes in its clearance[1].

Caption: Metabolic pathway of PD153035.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance rate of PD153035 using liver microsomes.

1. Reagents:

- PD153035 stock solution (e.g., 10 mM in DMSO).

- Pooled Liver Microsomes (e.g., from rat or human).

- NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

- Phosphate Buffer (pH 7.4).

2. Incubation Procedure:

- Pre-warm buffer, microsomes, and NADPH system to 37°C.

- In a microcentrifuge tube, combine buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

- Add PD153035 to achieve a final concentration of 1 µM.

- Pre-incubate the mixture for 5 minutes at 37°C.

- Initiate the metabolic reaction by adding the NADPH regenerating system.

- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

3. Analysis:

- Process the quenched samples as described in the bioanalytical protocol (Section 2.2).

- Quantify the remaining percentage of PD153035 at each time point using LC-MS/MS.

- Plot the natural log of the percent remaining versus time. The slope of the line gives the degradation rate constant (k).

- Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Excretion

Consistent with its metabolism into more polar compounds, PD153035 and its metabolites are eliminated from the body through both urine and feces. PET scans show rapid accumulation of radioactivity in the urinary bladder and gastrointestinal tract, indicating swift renal and hepatobiliary elimination[1][2]. Analysis of excreta from rats showed that only metabolites were found in the urine, and less than 3% of the radioactivity in feces was the intact parent drug, underscoring the completeness of its metabolic conversion before excretion[1].

Caption: A typical workflow for a preclinical PK study.

PK Parameter Summary & Discussion

A complete quantitative PK parameter table for PD153035 is not available in the public domain. However, based on the collective evidence, we can construct a qualitative and semi-quantitative profile.

| PK Parameter | Finding / Strong Inference | Implication for Drug Development |

| Absorption | Likely subject to high first-pass metabolism. | Oral bioavailability is expected to be low and potentially variable. Formulation strategies might be needed to improve absorption. |

| Distribution | Rapidly distributes to tissues, with prolonged retention in tumors compared to plasma[10]. | Favorable for target engagement. High Vd is expected. High plasma protein binding is likely. |

| Metabolism | Very rapid and extensive via CYP2D and CYP3A[1][2][9]. | High clearance, leading to a short plasma half-life. Potential for significant drug-drug interactions with inhibitors/inducers of these enzymes. |

| Excretion | Metabolites are cleared via both renal and hepatobiliary routes[1][2]. | Multiple clearance pathways can be advantageous, reducing the risk of drug accumulation in case of single-organ impairment. |

| Cmax | Reaches low micromolar levels in plasma and tumor quickly after an 80 mg/kg IP dose[10]. | A high dose may be required to achieve therapeutic concentrations. |

| Half-life (t½) | Inferred to be very short in plasma due to rapid metabolism. | Frequent dosing would be required to maintain steady-state plasma concentrations, or a formulation that provides sustained release. |

The key takeaway for any researcher working with PD153035 is that plasma concentration is not a reliable surrogate for target site concentration . The compound's retention in tumor tissue, despite its rapid clearance from circulation, is a critical finding[10]. This highlights the importance of assessing pharmacodynamics (i.e., target inhibition in the tumor) alongside pharmacokinetics to understand its biological activity. The rapid metabolism also makes it an excellent candidate for PET imaging, where fast clearance of the tracer from non-target tissues leads to a better signal-to-noise ratio[1].

References

-

Samén, E., Arnberg, F., Lu, L., Hägg Olofsson, M., Tegnebratt, T., Thorell, J. O., Holmin, S., & Stone-Elander, S. (2013). Metabolism of Epidermal Growth Factor Receptor Targeting Probe [11C]PD153035: Impact on Biodistribution and Tumor Uptake in Rats. Journal of Nuclear Medicine, 54(10), 1804-1811. [Link]

-

Samén, E., Arnberg, F., Lu, L., Hägg Olofsson, M., Tegnebratt, T., Thorell, J. O., Holmin, S., & Stone-Elander, S. (2013). Metabolism of Epidermal Growth Factor Receptor Targeting Probe [11C]PD153035: Impact on Biodistribution and Tumor Uptake in Rats. Journal of Nuclear Medicine, 54(10), 1804-1811. [Link]

-

Pollack, V. A., Savage, D. M., Baker, D. A., Tsaparikos, K. E., Sloan, D. E., Moyer, J. D., Barbacci, E. G., Pustilnik, L. R., Smolarek, T. A., & McCormick, A. M. (1996). Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice. Investigational New Drugs, 14(3), 235-244. [Link]

-

Cattaneo, D., & Gervasoni, C. (2017). Oral epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: Comparative pharmacokinetics and drug–drug interactions. Clinical Pharmacokinetics, 56(11), 1317-1335. [Link]

-

Solini, A., Rossi, C., Santini, E., & Ferrannini, E. (2013). EGFR Tyrosine Kinase Inhibitor (PD153035) Improves Glucose Tolerance and Insulin Action in High-Fat Diet–Fed Mice. Diabetes, 62(10), 3497-3505. [Link]

-

Schell, M. J., & Sequist, L. V. (2018). Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small Cell Lung Cancer. Journal of the Advanced Practitioner in Oncology, 9(2), 189-200. [Link]

-

de Vries, G., van Roon, E. H., de Wit, D., & van der Wetering, J. (2014). Liquid chromatography–tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma. Journal of Chromatography B, 945-946, 219-223. [Link]

-

Schell, M. J., & Sequist, L. V. (2018). Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of the Advanced Practitioner in Oncology, 9(2), 189-200. [Link]

-

Bos, M., Mendelsohn, J., Kim, Y. M., Albanell, J., Fry, D. W., & Baselga, J. (1997). PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. Clinical Cancer Research, 3(11), 2099-2106. [Link]

-

Samén, E., Arnberg, F., Lu, L., Hägg Olofsson, M., Tegnebratt, T., Thorell, J. O., Holmin, S., & Stone-Elander, S. (2013). Metabolism of Epidermal Growth Factor Receptor Targeting Probe [11C]PD153035: Impact on Biodistribution and Tumor Uptake in Rats. Journal of Nuclear Medicine, 54(10), 1804-1811. [Link]

-

Farmacia Journal. (2022). EXTRACTION PROCESS ASSESSMENT AND LC-MS ANALYSIS OF TWO TYROSINE KINASE INHIBITORS IN HUMAN PLASMA. Farmacia Journal, 70(5). [Link]

-

Wang, Y., Zhang, Y., Chen, Y., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(8), 3289-3302. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Swiss Institute of Bioinformatics. (n.d.). ADME - favorable drug leads from Trichoderma Metabolites. Food Drugs & Pharmacology. [Link]

-

Liederer, B. M., Berezhkovskiy, L. M., Dean, B. J., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]

-

Lab2. (n.d.). Clinical Parameters in Drug Pharmacokinetics. [Link]

-

ChemHelp ASAP. (2021, January 7). plasma protein binding & the free drug hypothesis [Video]. YouTube. [Link]

-

Thomas, F., & Chatelut, E. (2023). Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. Clinical Pharmacokinetics, 62(3), 335-345. [Link]

-

Lee, S. M., Lee, M. N., Oh, H. J., et al. (2015). Development and Validation of Liquid Chromatography- Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines. Annals of Laboratory Medicine, 35(3), 324-331. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

-

Cattaneo, D., & Gervasoni, C. (2017). Pharmacokinetic parameters for EGFR tyrosine kinase inhibitors administered at the recommended doses in healthy adults or patients with solid tumours. ResearchGate. [Link]

Sources

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Metabolism of Epidermal Growth Factor Receptor Targeting Probe [11C]PD153035: Impact on Biodistribution and Tumor Uptake in Rats | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. rsc.org [rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of epidermal growth factor receptor targeting probe [11C]PD153035: impact on biodistribution and tumor uptake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Target Identification for Quinazoline Derivatives in Alzheimer's Disease

Introduction: The Imperative for Novel Targets in Alzheimer's and the Promise of the Quinazoline Scaffold

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex, multifactorial pathology that includes the aggregation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau protein, neuroinflammation, and synaptic dysfunction.[1][2] The "one-target, one-drug" paradigm has proven insufficient, creating an urgent need for multi-target-directed ligands (MTDLs) that can simultaneously modulate several pathological cascades.[1][3][4]

The quinazoline nucleus, a heterocyclic scaffold composed of fused benzene and pyrimidine rings, has emerged as a "privileged structure" in medicinal chemistry.[5][6] Its versatility allows for diverse functionalization, enabling the creation of compounds that can interact with a wide array of biological targets.[1][2] In the context of AD, quinazoline derivatives have been shown to act as inhibitors of cholinesterases, Aβ aggregation, and tau hyperphosphorylation, among other neuroprotective effects.[1][2][5][6][7] This inherent polypharmacology makes the quinazoline scaffold an ideal starting point for a target deconvolution campaign aimed at discovering novel therapeutic entry points for AD.

This guide provides a structured, in-depth overview of modern strategies for identifying the specific molecular targets of novel quinazoline derivatives. We will move from computational prediction to robust experimental validation, emphasizing the rationale behind each methodological choice and providing actionable protocols for researchers in the field.

Section 1: The Integrated Strategy for Target Deconvolution

Identifying the molecular target of a bioactive compound is a critical step in drug discovery, transforming a phenotypic "hit" into a mechanistically understood "lead." A successful target identification workflow is not linear but rather an integrated, iterative process that combines computational, chemical, and biological approaches to build a compelling case for a specific drug-target interaction.

Our approach is tripartite, beginning with hypothesis generation using computational methods, followed by direct target engagement and identification using chemoproteomic techniques, and culminating in cellular and biochemical validation.

Caption: Integrated workflow for quinazoline target identification.

Section 2: Hypothesis Generation via Computational Approaches

Before committing to resource-intensive experimental work, computational methods provide an efficient first pass to generate hypotheses about potential targets.[4] These in silico techniques leverage the known structure of the quinazoline derivative and databases of protein structures to predict binding interactions.

2.1. Molecular Docking & Virtual Screening

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For quinazoline derivatives, this is particularly powerful for screening against families of proteins implicated in AD, such as kinases and secretases.

-

Rationale: Alzheimer's is a multifactorial disease, making single-target approaches less effective.[4] Many quinazolines are known kinase inhibitors. Therefore, a logical starting point is to screen a library of AD-relevant kinases like GSK-3β, CDK5, and Fyn, as well as enzymes like β-secretase (BACE1).[8][9][10][11] Hyperactivation of Glycogen Synthase Kinase-3β (GSK-3β) is strongly implicated in both Aβ production and tau hyperphosphorylation.[12][13][14]

-

Process:

-

Target Selection: Curate a list of potential AD targets with available crystal structures (e.g., from the Protein Data Bank). Key targets include GSK-3β, CDK5, BACE1, and Acetylcholinesterase (AChE).

-

Ligand Preparation: Generate a 3D conformation of the quinazoline derivative and assign appropriate charges.

-

Docking Simulation: Use software (e.g., AutoDock, Schrödinger Suite) to dock the ligand into the active site of each target. The program will generate multiple binding poses and score them based on binding energy.[15]

-

Analysis: Analyze the top-scoring poses. A strong hypothesis is supported by a low binding energy and interactions with key catalytic residues (e.g., the Asp32 and Asp228 dyad in BACE1's active site).[15]

-

Table 1: Example Virtual Screening Results for a Hypothetical Quinazoline (QZ-X)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Implication in AD Pathology |

| GSK-3β | -9.8 | Val135, Lys85 (Hinge) | Tau Hyperphosphorylation, Aβ Production[12][13] |

| BACE1 | -8.5 | Asp32, Gln73, Thr232 | Aβ Production (Rate-limiting step)[15] |

| CDK5 | -8.2 | Cys83 (Hinge) | Tau Hyperphosphorylation[11] |

| AChE | -7.1 | Trp84, Phe330 (Anionic Site) | Cholinergic Deficit[16] |

Section 3: Unbiased Target Identification with Chemoproteomics

While computational methods are predictive, chemoproteomics provides direct physical evidence of a drug-protein interaction within a complex biological system.[17] These methods are "unbiased" as they can identify targets without prior hypotheses.

3.1. Affinity-Based Protein Profiling

This is the gold-standard technique for target deconvolution. It involves immobilizing the quinazoline derivative on a solid support (e.g., beads) to "fish" for its binding partners in a cell or tissue lysate.[18][19]

-

Rationale: This method physically isolates the direct binding partners of the compound from the entire proteome. A competition experiment, where the lysate is pre-incubated with the free (non-immobilized) compound, is the critical self-validating control. True targets will show reduced binding to the beads in the presence of the free compound competitor.[18][19]

Caption: Workflow for Affinity-Based Chemoproteomics.

Protocol: Affinity Chromatography for Target ID

-

Probe Synthesis: Synthesize an analog of the quinazoline derivative with a linker arm (e.g., a short PEG or alkyl chain) terminating in a reactive group (e.g., NHS ester, alkyne). This requires careful structure-activity relationship (SAR) analysis to ensure the linker attachment does not abolish biological activity.

-

Immobilization: Covalently attach the linker-modified quinazoline to activated sepharose or magnetic beads.

-

Lysate Preparation: Prepare a native protein extract from a relevant source (e.g., human neuroblastoma SH-SY5Y cells, mouse brain tissue).

-

Competition Setup: Divide the lysate into two conditions: (1) Control (vehicle/DMSO) and (2) Competition (excess free, unmodified quinazoline derivative). Incubate for 1 hour.

-

Affinity Enrichment: Add the quinazoline-immobilized beads to both lysate conditions and incubate to allow for protein binding.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, often using a denaturant like SDS or by changing pH.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are present in the control lane but absent or significantly reduced in the competition lane. Excise these bands and identify the proteins via LC-MS/MS.

3.2. Activity-Based Protein Profiling (ABPP)

ABPP is a powerful variation of chemoproteomics that specifically identifies the active, functional state of enzymes.[20] It uses probes that covalently bind to the catalytic residues of an entire enzyme class.

-

Rationale: This technique is ideal for identifying targets within large enzyme families, such as serine hydrolases or kinases. A quinazoline derivative that inhibits an enzyme will prevent the ABPP probe from binding. This loss of signal in a competitive experiment reveals the target.[21]

-

Process:

-

Treat live cells or lysates with the quinazoline derivative.

-

Add a broad-spectrum activity-based probe for the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases).

-

The probe will label all active enzymes in that class except for those whose active sites are occupied by the quinazoline inhibitor.

-

Lyse the cells (if treated live) and use a reporter tag on the probe (e.g., biotin for pulldown, or a fluorophore for in-gel imaging) to detect labeled proteins.

-

Using quantitative mass spectrometry, identify the proteins whose probe labeling is significantly reduced in the quinazoline-treated sample compared to the control. These are the direct targets.

-

Section 4: Validating Target Engagement in a Cellular Context

Identifying a binding partner is not sufficient; one must prove that the compound engages this target in a live-cell environment to exert its effect. The Cellular Thermal Shift Assay (CETSA) is a revolutionary method for confirming target engagement in intact cells and even tissues.[22]

-

Rationale: The principle of CETSA is that when a ligand binds to its target protein, it confers thermal stability.[23] The protein-ligand complex will denature and aggregate at a higher temperature than the protein alone.[23][24] This allows for a direct, label-free measurement of target engagement.[25][26]

Protocol: Isothermal Dose-Response (ITDR) CETSA

-

Cell Treatment: Plate cells (e.g., SH-SY5Y) and treat with a range of concentrations of the quinazoline derivative for 1 hour.

-

Thermal Challenge: Heat the intact cells at a single, fixed temperature for 3 minutes. This temperature (T_challenge) should be chosen from a preliminary melt-curve experiment to be on the slope of the protein's denaturation curve, where stabilization will be most apparent.

-

Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

-

Quantification: Collect the supernatant containing the soluble, non-denatured protein fraction.

-

Detection: Quantify the amount of the soluble target protein remaining at each drug concentration using Western Blot or an ELISA-based method.

-

Analysis: Plot the amount of soluble target protein against the drug concentration. A dose-dependent increase in soluble protein indicates target engagement and stabilization. This curve can be used to determine an EC50 for target binding in the cell.

Caption: Workflow for Isothermal Dose-Response (ITDR) CETSA.

Section 5: Biochemical and Cellular Validation

Once a high-confidence target is identified and engagement is confirmed, the final step is to validate its functional relevance. This involves demonstrating that the compound modulates the protein's activity and affects downstream signaling pathways consistent with that modulation.

5.1. Biochemical Validation

-

Enzyme Kinetics: If the identified target is an enzyme (e.g., GSK-3β, BACE1), perform in vitro kinetic assays using the purified recombinant protein. Determine the IC50 of the quinazoline derivative and elucidate its mechanism of inhibition (e.g., competitive, non-competitive). This provides quantitative proof of direct functional modulation.

-

Surface Plasmon Resonance (SPR): SPR is a biophysical technique that measures binding kinetics in real-time. By immobilizing the target protein on a sensor chip and flowing the quinazoline derivative over it, one can directly measure the on-rate (k_on), off-rate (k_off), and calculate the dissociation constant (K_D), a precise measure of binding affinity.

5.2. Cellular Validation

-

Pathway Modulation: Treat cells with the quinazoline derivative and measure the effect on the target's downstream pathway. For example, if GSK-3β is the validated target, use Western Blot to measure the phosphorylation status of its known substrates, such as Tau (e.g., at the AT8 or PHF-1 epitopes) or β-catenin.[11][27] A potent GSK-3β inhibitor should decrease Tau phosphorylation at these sites.

-

Phenotypic Rescue: In a relevant AD cell model (e.g., neurons derived from iPSCs from an AD patient, or cells overexpressing mutant APP), determine if treatment with the quinazoline derivative can rescue a disease-relevant phenotype. For a BACE1 inhibitor, this would be a reduction in secreted Aβ42 levels, measured by ELISA.[28] For a Tau kinase inhibitor, this could be a reduction in tau aggregation.[29][30]

Conclusion

The identification of molecular targets for novel quinazoline derivatives is a cornerstone of developing next-generation therapeutics for Alzheimer's disease. The multifaceted nature of both the disease and the chemical scaffold demands an integrated, multi-pronged approach. By systematically combining predictive computational analysis with unbiased, evidence-based chemoproteomics and rigorous cellular and biochemical validation, researchers can confidently deconvolute the mechanism of action of promising compounds. This structured workflow not only validates a primary target but can also uncover valuable polypharmacology, paving the way for the development of highly effective, multi-target-directed ligands to combat this devastating neurodegenerative disorder.

References

-

Al-Qaisi, Z. et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI. Available at: [Link]

-

Al-Qaisi, Z. et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. PubMed. Available at: [Link]

-

Schrey, A. K. et al. (2018). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. PubMed. Available at: [Link]

-

Guerguer, F. Z. et al. (2025). Computational Approaches for Multitarget Drug Design in Alzheimer's Disease: A Comprehensive Review. Semantic Scholar. Available at: [Link]

-

Schwalm, M. (2021). Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-. mediaTUM. Available at: [Link]

-

Tripathi, A. & Bankar, S. (2021). Computational Modeling of Multi-target-Directed Inhibitors Against Alzheimer's Disease. Springer. Available at: [Link]

-

Emami, S. et al. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. ResearchGate. Available at: [Link]

-

Emami, S. et al. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. PubMed. Available at: [Link]

-

Verma, A. (2016). Multi-Targeting Derivatives For Alzheimer's Disease: Utilization of Quinazoline Ring Scaffolds. UWSpace - University of Waterloo. Available at: [Link]

-

Sridhar, J. et al. (2018). Novel Protein Kinase Inhibitors Related to Tau Pathology Modulate Tau Protein-Self Interaction Using a Luciferase Complementation Assay. PubMed. Available at: [Link]

-

Guerguer, F. Z. et al. (2025). Computational Approaches for Multitarget Drug Design in Alzheimer's Disease: A Comprehensive Review. PubMed. Available at: [Link]

-

Sridhar, J. et al. (2018). Novel Protein Kinase Inhibitors Related to Tau Pathology Modulate Tau Protein-Self Interaction Using a Luciferase Complementation Assay. MDPI. Available at: [Link]

-

Al-Qaisi, Z. et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. ResearchGate. Available at: [Link]

-

Columbia University Mailman School of Public Health. (2024). Computational Pipeline Offers Insights Into Alzheimer's and Potential Drug Targets. Columbia University Mailman School of Public Health. Available at: [Link]

-

Verma, A. et al. (2024). Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. ACS Chemical Neuroscience. Available at: [Link]

-

Zhang, H. et al. (2018). Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate. Available at: [Link]

-

Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Wang, Q. et al. (2020). Tau Acts in Concert With Kinase/Phosphatase Underlying Synaptic Dysfunction. Frontiers. Available at: [Link]

-

Uddin, M. S. et al. (2024). Machine learning in Alzheimer's disease drug discovery and target identification. ResearchGate. Available at: [Link]

-

IRIS. (n.d.). New quinazoline compounds as non-peptidomimetic BACE-1 inhibitors in the treatment of Alzheimer's disease. IRIS. Available at: [Link]

-

Lomenick, B. et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

-

News-Medical. (2024). What are TAU inhibitors and how do they work?. News-Medical.Net. Available at: [Link]

-

Congdon, E. E. & Sigurdsson, E. M. (2018). Tau-Targeted Therapeutic Strategies: Mechanistic Targets, Clinical Pipelines, and Analysis of Failures. PMC. Available at: [Link]

-

Huber, K. V. M. et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications. Available at: [Link]

-

Schrey, A. K. et al. (2019). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed. Available at: [Link]

-

UCL Discovery. (2023). Activity-based protein profiling: A graphical review. UCL Discovery. Available at: [Link]

-

S. M. et al. (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. PubMed Central. Available at: [Link]

-

Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

-

Mtoz Biolabs. (n.d.). ABPP Activity Based Protein Profiling. Mtoz Biolabs. Available at: [Link]

-

Engmann, O. & Giese, K. P. (2009). Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease. PubMed Central. Available at: [Link]

-

Rahman, A. et al. (2021). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. PubMed Central. Available at: [Link]

-

CETSA. (n.d.). CETSA. CETSA. Available at: [Link]

-

Kumar, A. et al. (2018). MOLECULAR INTERACTION STUDIES OF CRYSTAL STRUCTRUES OF QUINOLINE DERIVATIVES AGAINST BACE1. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

ResearchGate. (2025). (PDF) Chemistry-based functional proteomics for drug target deconvolution. ResearchGate. Available at: [Link]

-

Willems, L. I. et al. (2023). Activity-based protein profiling: A graphical review. PubMed Central. Available at: [Link]

-

Willems, L. I. et al. (2023). Activity-based protein profiling: A graphical review. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Activity-based proteomics. Wikipedia. Available at: [Link]

-

ResearchGate. (2025). Role of GSK-3? in Alzheimer's disease pathology. ResearchGate. Available at: [Link]

-

Kumar, A. et al. (2021). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC. Available at: [Link]

-

Pérez, D. I. et al. (2018). Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer's Disease Multitarget Drug Discovery? Miniperspective. PubMed Central. Available at: [Link]

-

Altenbach, R. J. et al. (2008). Design, synthesis, X-ray studies, and biological evaluation of novel BACE1 inhibitors with bicyclic isoxazoline carboxamides as the P3 ligand. PubMed. Available at: [Link]

-

Lauretti, E. & Praticò, D. (2015). GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers. Available at: [Link]

-

bioRxiv. (2023). Discovery of an APP-Selective BACE1 Inhibitor for Alzheimer's Disease. bioRxiv. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Modeling of Multi-target-Directed Inhibitors Against Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]

- 4. Computational Approaches for Multitarget Drug Design in Alzheimer's Disease: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Protein Kinase Inhibitors Related to Tau Pathology Modulate Tau Protein-Self Interaction Using a Luciferase Complementation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New quinazoline compounds as non-peptidomimetic BACE-1 inhibitors in the treatment of Alzheimer's disease [cris.unibo.it]

- 11. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]

- 15. rjlbpcs.com [rjlbpcs.com]

- 16. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 18. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 21. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CETSA [cetsa.org]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. What are TAU inhibitors and how do they work? [synapse.patsnap.com]

- 30. Tau-Targeted Therapeutic Strategies: Mechanistic Targets, Clinical Pipelines, and Analysis of Failures - PMC [pmc.ncbi.nlm.nih.gov]

"physicochemical properties of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine"

An In-Depth Technical Guide to the Physicochemical Properties of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Abstract

This compound is a quinazoline-based heterocyclic compound that has garnered significant interest in medicinal chemistry. The quinazoline scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules, including approved therapeutics.[1][2][3] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into its molecular identity, key physicochemical parameters, detailed experimental protocols for their determination, and the biological context of its mechanism of action. This document is structured to serve as a practical reference for leveraging this molecule in research and development settings.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular identity. This compound belongs to the 4-aminoquinazoline class of compounds, which are known to exhibit a range of pharmacological activities, including anticancer and anti-inflammatory effects.[4][5]

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 202475-65-8 | PubChem[6][7] |

| Molecular Formula | C₁₈H₁₉N₃O₄ | PubChem[6] |

| Molecular Weight | 341.37 g/mol | PubChem[6] |

| ChEMBL ID | CHEMBL100714 | PubChem[6] |

| Canonical SMILES | COC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC | PubChem[6] |

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These parameters influence its absorption, distribution, metabolism, excretion (ADME), and its ability to interact with biological targets. The properties for this compound are largely computed, providing a strong baseline for experimental validation.

Table 2: Summary of Physicochemical Properties

| Property | Value | Implication in Drug Discovery | Source |

|---|---|---|---|

| cLogP (Octanol/Water) | 3.3 | Indicates good lipophilicity, suggesting potential for membrane permeability. | PubChem[6] |

| Topological Polar Surface Area (TPSA) | 74.7 Ų | Suggests good oral bioavailability potential (typically <140 Ų). | PubChem[6] |

| Hydrogen Bond Donors | 1 | Influences solubility and target binding. | PubChem[6] |

| Hydrogen Bond Acceptors | 7 | Influences solubility and target binding. | PubChem[6] |

| Rotatable Bonds | 5 | Relates to conformational flexibility and target binding affinity. | PubChem[6] |

Lipophilicity (cLogP)

The calculated LogP (cLogP) of 3.3 indicates a significant degree of lipophilicity.[6] This property is a crucial predictor of a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier. A LogP in this range often represents a balance between aqueous solubility and lipid membrane permeability, a key consideration in drug design.

Ionization Constant (pKa)

Solubility

Aqueous solubility is a prerequisite for absorption and distribution. The lipophilic nature (cLogP of 3.3) suggests that the solubility in aqueous media might be limited. For drug development, this necessitates either formulation strategies to enhance solubility or chemical modifications to the scaffold. Experimental determination is essential to confirm the operational solubility for in vitro assays and in vivo studies.

Experimental Determination of Physicochemical Properties

To move beyond computed values, rigorous experimental determination of physicochemical properties is paramount. The following protocols are standard, self-validating methodologies used in drug discovery.

Protocol: Determination of Partition Coefficient (LogP) via Shake-Flask Method

This is the gold standard method for experimentally determining LogP.[8] Its causality lies in the direct measurement of a compound's partitioning between two immiscible phases, mimicking its distribution between aqueous and lipid environments in the body.

Methodology:

-

Preparation of Phases: Prepare pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of pre-saturated n-octanol.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous)

Caption: General synthesis and purification workflow.

Biological Context and Mechanism of Action

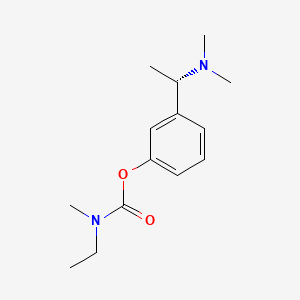

Recent studies have highlighted the potential of this compound, referred to as TKM01 in some literature, as a multi-target agent for Alzheimer's disease (AD). [9]The pathology of AD is complex, involving amyloid-β (Aβ) plaque formation and cholinergic system disruption, characterized by high levels of acetylcholinesterase (AChE). [9] This compound has been shown through in silico and in vivo studies to exhibit a dual mechanism of action. It demonstrates a high binding affinity for Aβ and also inhibits the activity of AChE. [9]The inhibition of AChE is a clinically validated strategy for AD, as it increases the levels of the neurotransmitter acetylcholine. Furthermore, by binding to Aβ, the compound may interfere with plaque aggregation, a central event in AD progression. [9]

Caption: Potential mechanism in Alzheimer's Disease.

Conclusion

This compound is a compound with significant potential, underscored by its promising physicochemical profile and multi-target biological activity. Its calculated lipophilicity and polar surface area suggest favorable ADME properties, though experimental validation of its solubility remains a critical step for further development. The established synthetic routes provide a clear path for producing the material for research purposes. As a dual inhibitor of acetylcholinesterase and an amyloid-β binding agent, it represents a compelling scaffold for the development of novel therapeutics for neurodegenerative diseases. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively harness the potential of this intriguing molecule.

References

- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. (URL: )

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: )

- Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (2023-01-18). (URL: )

- Novel quinazoline derivatives: key pharmacological activities. (2024-10-16). (URL: )

- This compound - PubChem. (URL: )

- Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007-11-01). (URL: )

- Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. (2023-02-03). (URL: )

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. (2019-09-15). (URL: )

- 6,7-dimethoxyquinazolin-4-amine CAS#: 202475-65-8; ChemWh

- N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride - Chem-Impex. (URL: )

- Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights - PubMed. (URL: )

- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (2023-12-15). (URL: )

- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC - NIH. (URL: )

- 6,7-dimethoxyquinazolin-1-ium chloride methanol solvate and 4-[(3-hydroxyphenyl)amino]. (URL: )

Sources

- 1. ijirt.org [ijirt.org]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound | C18H19N3O4 | CID 7048595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Binding Affinity Studies of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Introduction: Identifying the Target and Rationale

The compound N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The quinazoline scaffold is a core structural feature of several first-generation EGFR inhibitors, including gefitinib.[2] EGFR is a transmembrane receptor that plays a pivotal role in regulating critical cellular processes such as proliferation, survival, and differentiation.[3][4] Dysregulation of the EGFR signaling pathway, often through mutation or overexpression, is a key driver in the progression of various cancers, making it a validated and compelling target for oncology drug discovery.[4][5]

The therapeutic efficacy of an EGFR inhibitor is inextricably linked to its binding affinity—the strength and specificity of the interaction between the small molecule and the kinase domain of the receptor. A high binding affinity often translates to greater potency and selectivity, which are hallmark characteristics of a successful targeted therapy.[6] Therefore, the precise and accurate characterization of this binding interaction is a cornerstone of the preclinical drug development process.

This guide provides a comprehensive overview of the principles and methodologies for determining the binding affinity of this compound to its primary target, EGFR. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and discuss the interpretation of the resulting data for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Binding Affinity

Binding affinity is a measure of the equilibrium between the inhibitor-receptor complex and its dissociated components. It is quantitatively described by several key parameters:

-

Dissociation Constant (Kd): This is the fundamental measure of binding affinity at equilibrium. It is defined as the concentration of inhibitor at which 50% of the receptor binding sites are occupied. A lower Kd value signifies a stronger, more stable binding interaction.

-

Inhibitory Constant (Ki): This value represents the dissociation constant of the enzyme-inhibitor complex and is a direct measure of inhibitor potency. It is derived from IC50 values and is independent of substrate concentration, making it a more universal metric for comparing inhibitors.

-

Half-maximal Inhibitory Concentration (IC50): This is an operational parameter that measures the concentration of an inhibitor required to reduce the activity of a specific enzyme, like EGFR kinase, by 50% under defined experimental conditions.[7] While widely used, it is dependent on factors like ATP and substrate concentration.

Understanding the kinetics of the binding event—the rates of association (kon) and dissociation (koff)—provides a more dynamic picture than equilibrium constants alone. The concept of Target Residence Time (τ), which is the reciprocal of the dissociation rate (1/koff), has emerged as a potentially better predictor of a drug's biological activity and in vivo efficacy than affinity alone.[8] A longer residence time means the inhibitor remains bound to its target for an extended period, continuing to exert its therapeutic effect even as systemic drug concentrations decrease.[8]

Part 2: Methodologies for Determining Binding Affinity & Potency

A suite of biophysical and biochemical assays can be employed to characterize the interaction between this compound and EGFR. The choice of method depends on the specific information required, such as thermodynamic profiling, kinetic data, or high-throughput potency screening.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment.[9][10] It is a label-free, in-solution technique that requires no modification of the protein or inhibitor.

Causality: The choice to use ITC is driven by the need to understand the fundamental forces driving the binding interaction. By measuring the enthalpy (ΔH) and entropy (ΔS) of binding, researchers can gain insights into the contributions of hydrogen bonding, van der Waals forces, and hydrophobic effects.[11][12] This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.

Experimental Workflow Diagram:

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique for monitoring molecular interactions in real-time.[13] It provides invaluable kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).[8]